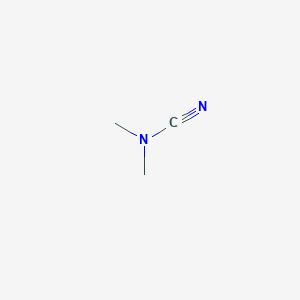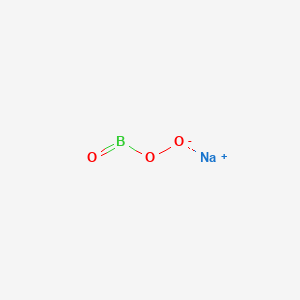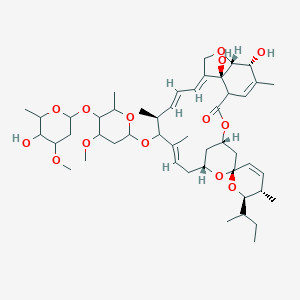
1,3-Bis(diphenylphosphino)propane nickel(II) chloride
Vue d'ensemble
Description
1,3-Bis(diphenylphosphino)propane nickel(II) chloride is a coordination compound that features a nickel center bonded to a bidentate phosphine ligand, 1,3-bis(diphenylphosphino)propane (dppp), and chloride ions. This compound is part of a broader class of nickel phosphine complexes that have been extensively studied due to their interesting chemical properties and potential applications in catalysis and materials science.
Synthesis Analysis
The synthesis of nickel(II) complexes with phosphine ligands often involves the reaction of nickel salts with the appropriate phosphine ligand. For example, the synthesis of gold(I) chloride adducts with a related bidentate phosphine ligand, 1,3-bis(di-2-pyridylphosphino)propane, was achieved by reacting 2-pyridyllithium with a chlorophosphine precursor, which could be analogous to the synthesis of nickel(II) phosphine complexes . Additionally, the synthesis of a zerovalent nickel complex supported by 1,2-bis(diphenylphosphino)benzene (dppbz) was performed by reacting dppbz with Ni(PMe3)4, indicating that similar methods could be used for synthesizing nickel(II) complexes with dppp .
Molecular Structure Analysis
The molecular structure of nickel(II) phosphine complexes can vary depending on the ligands involved. For instance, the trinuclear nickel(II) complex with the ligand etriphos was found to have a linear array of nickel atoms, each square planar coordinated by two chlorine atoms and two phosphorus atoms . This suggests that in the case of 1,3-bis(diphenylphosphino)propane nickel(II) chloride, the nickel center may also adopt a square planar geometry with chloride and phosphine ligands.
Chemical Reactions Analysis
Nickel(II) phosphine complexes can participate in various chemical reactions. For example, the zerovalent nickel compound with dppbz can catalyze the release of H2 from formic acid and facilitate the formation of alkoxysilanes through hydrosilylation and dehydrocoupling reactions . Similarly, the nickel(II) complex with dppp could potentially exhibit catalytic properties in reactions involving hydrogen transfer or carbon-silicon bond formation.
Physical and Chemical Properties Analysis
The physical and chemical properties of nickel(II) phosphine complexes are influenced by their molecular structure and the nature of their ligands. For instance, the complex {Ni(dppp)(η^2-C60)} exhibited unique IR spectroscopic changes and visible absorption bands due to the coordination of nickel to fullerene, indicating strong π back-donation . The steric and electronic effects of chelating phosphines were also studied in nickel(II) complexes with dppp, which showed planar NiS2P2 chromophores and asymmetric Ni-S and Ni-P distances . These properties are crucial for understanding the reactivity and potential applications of these complexes in various fields, including catalysis and materials science.
Applications De Recherche Scientifique
Catalysis in Cross-Coupling Reactions
1,3-Bis(diphenylphosphino)propane nickel(II) chloride (Ni(dppp)Cl2) has been identified as a highly active and stable catalyst for Suzuki–Miyaura cross-coupling reactions. It efficiently facilitates the cross-coupling of a wide range of substrates, including activated, non-activated, and deactivated substrates, as well as sterically hindered and heteroaromatic ones. This catalyst is noted for its low loading requirement and cost-effectiveness, making it a significant advance in the field of transition metal-catalyzed cross-couplings (Gao et al., 2011).
Synthesis of Arylisoquinolines
Ni(dppp)Cl2 has been utilized in the synthesis of previously unreported arylisoquinolines, which are subsequently hydrogenated to form aryl-1,2,3,4-tetrahydroisoquinolines. This process represents the most direct and efficient method available for producing such compounds (Pridgen, 1980).
Nickel-Catalyzed Cross-Coupling Reactions with Fluoroarenes
This compound plays a crucial role in nickel-catalyzed cross-coupling reactions between aryl Grignard reagents and fluoroazines and -diazines. The successful cross-coupling of various fluoro substrates with arylmagnesium halides has been achieved using Ni(dppp)Cl2 (Mongin et al., 2002).
Preparation of Nickel(0) Naphthalene Complexes
Ni(dppp)Cl2 is involved in the preparation of new nickel(0) naphthalene complexes, highlighting its versatility in complex formation and its potential use in studying metal-organic interactions (Scott et al., 1990).
Role in Oligomerization of Alkynes
This compound is instrumental in the formation of nickelole intermediates, which are reactive in the cyclotrimerization of alkynes. It plays a crucial role in the catalytic process of transforming alkynes into more complex organic structures (Eisch & Galle, 1975).
Electrochromic Properties of Metallodithiolene Complexes
In the field of electrochemistry, Ni(dppp)Cl2 has been used to synthesize metallodithiolene complexes with significant near-infrared (NIR) electrochromic properties. This application is particularly relevant for developing advanced electronic and photonic devices (Chen et al., 2016).
Synthesis of Optically Active Diphosphines
The compound has been used in synthesizing nickel(II), palladium(II), and platinum(II) dichloro complexes containing optically active diphosphines. This application is significant in the field of chiral chemistry and asymmetric synthesis (Morandini et al., 1982).
Catalytic Applications in Cross-Coupling Reactions
Ni(dppp)Cl2 is also notable for its use in the synthesis of three-coordinate monovalent nickel halide complexes, which have significant applications in catalyzing Suzuki cross-coupling and Buchwald–Hartwig amination reactions (Matsubara et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
dichloronickel;3-diphenylphosphanylpropyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2.2ClH.Ni/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQUMMFUJLOTQC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Cl2NiP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(diphenylphosphino)propane nickel(II) chloride | |
CAS RN |
15629-92-2 | |
| Record name | Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15629-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel, dichloro[1,1'-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-[2-(Dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B106467.png)


